Ethyl 6-Chloroindole-2-carboxylate

Description

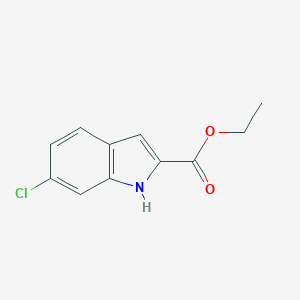

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMZLIBWSAMADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426709 | |

| Record name | Ethyl 6-Chloroindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27034-51-1 | |

| Record name | Ethyl 6-Chloroindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-chloroindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 6-chloroindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Significance of a Versatile Heterocycle

In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of intensive research. Within this important class of compounds, Ethyl 6-chloroindole-2-carboxylate emerges as a pivotal building block. The strategic placement of a chlorine atom on the benzene ring and an ethyl ester group at the 2-position of the indole nucleus provides medicinal chemists with a versatile template for molecular exploration. This guide offers a comprehensive examination of the physical and chemical properties of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Chemical Identity and Molecular Structure

At its core, this compound is a heterocyclic compound featuring a bicyclic structure where a benzene ring is fused to a pyrrole ring. The chlorine substituent at the 6-position and the ethyl carboxylate group at the 2-position are key features that influence its reactivity and potential for derivatization.

Systematic Identification:

| Identifier | Value |

| IUPAC Name | ethyl 6-chloro-1H-indole-2-carboxylate[1][2][3] |

| CAS Number | 27034-51-1[2][3][4] |

| Molecular Formula | C₁₁H₁₀ClNO₂[2][3][4][5] |

| Molecular Weight | 223.66 g/mol [2] |

| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2)Cl[1] |

| InChI Key | FSMZLIBWSAMADK-UHFFFAOYSA-N[1][2][3] |

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These properties govern its solubility, absorption, distribution, and overall suitability as a drug candidate or synthetic intermediate.

| Property | Value | Source(s) |

| Appearance | Brown, fused solid | [2][3][6] |

| Melting Point | 168.0 - 173.0 °C | [2][3][6] |

| Boiling Point | 375 °C (predicted) | [7] |

| Solubility | Data not available in quantitative form. The computed XLogP3 value of 3.8 suggests low solubility in water and good solubility in many organic solvents.[5] Dimethyl Sulfoxide (DMSO) is a strong organic solvent capable of dissolving a wide array of organic materials and is miscible with most organic liquids.[8] | [5][8] |

| XLogP3 | 3.8 | [5] |

Note on Boiling Point: The provided boiling point is a computed value and should be used with caution. Experimental determination, particularly under reduced pressure to prevent decomposition, is recommended for precise applications.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the N-H proton of the indole ring.

-

Indole N-H: A broad singlet, typically downfield (δ > 10 ppm), due to the acidic nature of the proton.

-

Aromatic Protons: Signals for the protons on the benzene and pyrrole rings will appear in the aromatic region (δ 7.0-8.0 ppm). The specific splitting patterns will be influenced by the chlorine substituent.

-

Ethyl Group: A quartet for the -CH₂- protons (δ ~4.4 ppm) coupled to the methyl protons, and a triplet for the -CH₃ protons (δ ~1.4 ppm) coupled to the methylene protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (δ ~160-170 ppm).

-

Aromatic and Heterocyclic Carbons: The carbons of the indole ring will resonate in the region of δ 100-140 ppm.

-

Ethyl Group Carbons: The -CH₂- carbon will be around δ 60 ppm, and the -CH₃- carbon will be further upfield at approximately δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponding to the indole N-H stretching vibration.

-

C=O Stretch: A strong, sharp absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretch: A strong band in the fingerprint region, typically between 1200-1300 cm⁻¹, corresponding to the C-O single bond of the ester.

-

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 223.66). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or ethene (-CH₂=CH₂, 28 Da) via a McLafferty rearrangement.

Handling, Storage, and Safety

As a laboratory chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Safety Precautions: this compound is classified as a skin, eye, and respiratory irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex, biologically active molecules. The indole-2-carboxylate scaffold is a common feature in a variety of therapeutic agents.

A Key Precursor for Bioactive Molecules

The indole nucleus is a cornerstone in the design of drugs targeting a wide range of diseases. The presence of the chloro and ethyl ester functionalities in this compound allows for a variety of chemical transformations, making it a valuable starting material. For instance, indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[9] The general strategy involves the synthesis of various substituted indole-2-carboxamides, a transformation readily achievable from the corresponding ethyl ester.[10]

Illustrative Synthetic Pathways

While specific syntheses starting directly from this compound are not extensively detailed in readily available literature, the synthetic routes for structurally related drugs highlight the importance of the indole-2-carboxylate core.

-

Delavirdine Synthesis: The anti-HIV drug Delavirdine, a non-nucleoside reverse transcriptase inhibitor, features a complex indole-based structure. Synthetic routes to Delavirdine often involve the use of substituted ethyl indole-2-carboxylates as key intermediates.[1][11] For example, a common approach involves the coupling of a substituted indole-2-carboxylic acid (derived from the corresponding ethyl ester) with a substituted pyridine derivative.[12]

-

Zafirlukast Synthesis: Zafirlukast, a leukotriene receptor antagonist used in the treatment of asthma, also contains a substituted indole core.[2][13][14] Although published syntheses may not start directly with the 6-chloro derivative, the methodologies employed for the construction and modification of the indole ring are highly relevant to the potential applications of this compound.[2][7][15]

The reactivity of the indole nitrogen, the ester functionality, and the potential for nucleophilic aromatic substitution on the chlorinated ring provide a rich platform for the generation of diverse chemical libraries for drug screening and lead optimization.

Experimental Protocols: A Guide to Characterization

To ensure the identity and purity of this compound, a series of standard analytical procedures should be performed.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) as the melting point is approached.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded.

Spectroscopic Analysis

Objective: To obtain ¹H NMR, ¹³C NMR, IR, and Mass Spectra to confirm the chemical structure.

Methodology:

-

NMR Spectroscopy:

-

Dissolve a small amount of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on a high-resolution NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Alternatively, obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum over a suitable m/z range.

-

Conclusion: A Building Block of High Potential

This compound represents more than just a chemical compound; it is a key that unlocks the door to a vast chemical space of potentially life-saving therapeutics. Its well-defined physical properties, combined with its synthetic versatility, make it an invaluable tool for researchers in the pharmaceutical sciences. This guide has provided a detailed overview of its fundamental characteristics, from its molecular identity to its spectroscopic signature and its role in the synthesis of complex bioactive molecules. A thorough understanding of these properties is the first and most critical step in harnessing the full potential of this important heterocyclic building block.

References

- Supporting Information - The Royal Society of Chemistry. (URL not provided)

- CN102675284A - Synthesis method of delavirdine - Google Patents.

- Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, 20(3), 1–16.

- Thermo Fisher Scientific.

- MySkinRecipes.

-

PubChem. This compound | C11H10ClNO2 | CID 7015027. Available at: [Link]

- Thermo Scientific Chemicals. This compound, 97% 5 g | Buy Online. (URL not provided)

- CN105367478A - Preparation process of zafirlukast - Google Patents.

- SpectraBase. Ethyl 5-chloroindole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. (URL not provided)

-

ResearchGate. Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. Available at: [Link]

- VSNCHEM. VI30023 6-Chloroindole-2-carboxylic acid ethyl ester. (URL not provided)

- Fisher Scientific.

- Thermo Scientific Chemicals. This compound, 97% 1 g | Buy Online. (URL not provided)

- CP Lab Safety. This compound, 97% Purity, C11H10ClNO2, 25 grams. (URL not provided)

-

PubChem. This compound | C11H10ClNO2 | CID 7015027 - NIH. Available at: [Link]

- Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate)

-

PubMed. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C-H Bond Activation. Available at: [Link]

-

ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available at: [Link]

-

ResearchGate. Synthesis of zafirlukast: (i) SOCl2, methanol; (ii)... Available at: [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL not provided)

-

Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PubMed Central. (2023). Available at: [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

-

Zhao Group @ UIUC - University of Illinois. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Available at: [Link]

-

Indian Chemical Society. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Available at: [Link]

- Synthesis and Biological Activity of Conformationally Restricted Indole-based Inhibitors of Neurotropic Alphavirus Replication: Generation of a Three-Dimensional Pharmacophore. (URL not provided)

- Gaylord Chemical. Dimethyl Sulfoxide (DMSO)

-

PubChem. ethyl 6,7-dimethyl-1H-indole-2-carboxylate | C13H15NO2 | CID 17390004. Available at: [Link]

-

YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. (2024). Available at: [Link]

-

NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. Available at: [Link]

-

ResearchGate. Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Available at: [Link]

- Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). (URL not provided)

Sources

- 1. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C11H10ClNO2 | CID 7015027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. indianchemicalsociety.com [indianchemicalsociety.com]

- 11. journalirjpac.com [journalirjpac.com]

- 12. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN105367478A - Preparation process of zafirlukast - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 6-chloroindole-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets.[1] Its presence in numerous natural products and pharmaceuticals underscores its significance in the development of novel therapeutic agents. Among the vast family of indole derivatives, Ethyl 6-chloroindole-2-carboxylate stands out as a versatile and highly valuable building block for the synthesis of complex molecules with significant pharmacological potential. The strategic placement of the chloro substituent at the 6-position and the carboxylate at the 2-position provides a unique combination of electronic properties and reactive handles, making it a sought-after intermediate for researchers and drug development professionals.

This technical guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis via the Fischer indole synthesis, detailed spectroscopic characterization, key chemical transformations, and its applications as a precursor in the development of antiviral and anticancer agents.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise structure and systematic name.

Chemical Structure:

Figure 2: Workflow of the Fischer indole synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Fischer indole synthesis of similar indole-2-carboxylates.

Materials:

-

4-Chlorophenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol (absolute)

-

Concentrated sulfuric acid or polyphosphoric acid

-

Sodium acetate (for neutralization if starting with the hydrochloride salt)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in a minimal amount of warm water.

-

Neutralize the solution by the portion-wise addition of sodium acetate until the pH is approximately 6-7.

-

To this solution, add a solution of ethyl pyruvate in ethanol.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone is typically observed as a precipitate.

-

Collect the crude phenylhydrazone by filtration, wash with cold water, and dry under vacuum.

-

-

Indolization (Cyclization):

-

Method A (Sulfuric Acid in Ethanol): To a flask containing absolute ethanol, cautiously add concentrated sulfuric acid while cooling in an ice bath.

-

Add the dried phenylhydrazone to the acidic ethanol solution.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Method B (Polyphosphoric Acid): Add the dried phenylhydrazone to polyphosphoric acid at room temperature.

-

Heat the mixture with stirring to 80-100 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

If using Method A, pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

If using Method B, pour the hot mixture carefully onto crushed ice.

-

The crude product will precipitate out of the aqueous solution.

-

Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. While a publicly available, fully assigned spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on data from closely related analogs and general principles of NMR spectroscopy.

Expected ¹H NMR (Proton NMR) Data (in CDCl₃ or DMSO-d₆):

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| NH | ~8.5-9.5 | br s | 1H | Indole N-H |

| H-7 | ~7.6-7.8 | d | 1H | Aromatic proton |

| H-4 | ~7.5-7.7 | d | 1H | Aromatic proton |

| H-5 | ~7.1-7.3 | dd | 1H | Aromatic proton |

| H-3 | ~7.0-7.2 | s | 1H | Aromatic proton |

| OCH₂CH₃ | ~4.3-4.5 | q | 2H | Ethyl ester methylene |

| OCH₂CH₃ | ~1.3-1.5 | t | 3H | Ethyl ester methyl |

Expected ¹³C NMR (Carbon NMR) Data (in CDCl₃ or DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) |

| C=O | ~160-165 |

| C-7a | ~135-140 |

| C-3a | ~128-132 |

| C-6 | ~125-130 |

| C-2 | ~125-130 |

| C-4 | ~120-125 |

| C-5 | ~120-125 |

| C-7 | ~110-115 |

| C-3 | ~105-110 |

| OCH₂CH₃ | ~60-65 |

| OCH₂CH₃ | ~14-16 |

Chemical Reactivity and Key Transformations

This compound is a versatile intermediate that can undergo a variety of chemical transformations, providing access to a wide range of more complex indole derivatives.

N-Alkylation

The nitrogen atom of the indole ring can be readily alkylated to introduce various substituents. This is a crucial step in modifying the pharmacological properties of indole-based compounds. [2] General Protocol for N-Alkylation:

-

Deprotonation: The indole is treated with a suitable base to generate the corresponding anion. Common bases include sodium hydride (NaH) in an aprotic solvent like DMF or THF.

-

Alkylation: The resulting anion is then reacted with an alkylating agent, such as an alkyl halide or tosylate, to yield the N-alkylated product.

Figure 3: N-Alkylation of the indole ring.

Hydrolysis of the Ester

The ethyl ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for amide bond formation and other transformations.

General Protocol for Hydrolysis:

-

The ester is treated with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like ethanol or THF.

-

The reaction mixture is typically heated to facilitate the hydrolysis.

-

Acidification of the reaction mixture after completion of the reaction yields the carboxylic acid.

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. Its derivatives have shown promise as antiviral and anticancer agents.

Antiviral Agents

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. The indole scaffold can chelate the magnesium ions in the active site of the enzyme, leading to inhibition. The 6-chloro substituent can enhance the binding affinity and metabolic stability of these inhibitors.

Anticancer Agents

The indole nucleus is a common feature in many anticancer drugs. The ability to functionalize both the nitrogen and the C-2 position of this compound allows for the synthesis of diverse libraries of compounds that can be screened for activity against various cancer cell lines. For instance, indole-2-carboxamides have been investigated as potential apoptotic antiproliferative agents.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its straightforward synthesis via the Fischer indole reaction, coupled with its versatile reactivity, makes it an invaluable tool for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering researchers and drug development professionals in their pursuit of new and effective medicines. The continued exploration of the chemistry of this and related indole derivatives will undoubtedly lead to the discovery of new drugs with improved efficacy and safety profiles.

References

- BenchChem. (2025).

- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.

- Wikipedia. (2023). Fischer indole synthesis. Wikipedia.

- PubChem. (n.d.). This compound.

- Thermo Fisher Scientific. (n.d.).

- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses.

- ResearchGate. (n.d.). the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids.

- Ma, D., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321.

- Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9029-9039.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3547-3561.

- Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275.

- BenchChem. (2025).

- Patnala, S., & Anireddy, J. S. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(55), 34849-34873.

- Ishii, H., et al. (1998). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 46(10), 1537-1545.

- The Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). This compound.

- Indian Chemical Society. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(9b), 1557-1562.

- Gribble, G. W. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Heterocycles, 51(12), 2833-2842.

- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.

- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.

- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. The Royal Society of Chemistry.

- Semantic Scholar. (n.d.).

- J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific LLC.

- TCI (Shanghai) Development Co., Ltd. (n.d.). Fischer Indole Synthesis. TCI (Shanghai) Development Co., Ltd.

- SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. SciSpace.

- Sigma-Aldrich. (n.d.). 3-(2-carboxy-ethyl)-6-chloro-1h-indole-2-carboxylic acid. Sigma-Aldrich.

- SpectraBase. (n.d.). Ethyl 5-chloroindole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Al-Tel, T. H., et al. (2016).

- ACS Green Chemistry Institute. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. American Chemical Society.

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 6-chloroindole-2-carboxylate via the Reissert Method

Executive Summary

This technical guide provides an in-depth, research-grade overview of a robust and efficient synthetic pathway to Ethyl 6-chloroindole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences from the readily accessible starting material, 4-chloro-2-nitrotoluene, and employs the classical Reissert indole synthesis. This two-step sequence involves an initial base-catalyzed condensation with diethyl oxalate, followed by a reductive cyclization to construct the indole core. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and explains the causality behind critical process choices to ensure reproducibility and high yield. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and scientifically grounded methodology for the preparation of functionalized indoles.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a quintessential pharmacophore, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules, from the amino acid tryptophan to the neurotransmitter serotonin and complex alkaloids like strychnine, underscores its significance.[3][4] Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is a central focus of modern organic chemistry.

This compound is a particularly useful intermediate. The electron-withdrawing ester at the C2-position modulates the reactivity of the indole ring, while the chlorine atom at the C6-position provides a handle for further functionalization through cross-coupling reactions. This guide focuses on the Reissert indole synthesis, a powerful method for converting o-nitrotoluene derivatives directly into indole-2-carboxylic acids or their esters.[5][6] This approach is strategically advantageous for our target molecule as it directly installs the required carboxylate group at the 2-position.

While the topic specifies a synthesis from o-nitrotoluene, a direct and selective chlorination of o-nitrotoluene to achieve the required 4-chloro-2-nitrotoluene precursor is synthetically challenging and results in isomeric mixtures. A more practical and industrially relevant approach, which will be detailed herein, involves the nitration of the commercially available 4-chlorotoluene. This provides the necessary 4-chloro-2-nitrotoluene intermediate in good yield and purity after separation.[7][8]

Strategic Overview of the Synthetic Pathway

The synthesis is executed in two primary stages, beginning with the preparation of the key substituted nitrotoluene precursor, followed by the two-step Reissert reaction sequence.

-

Preparation of Starting Material : Synthesis of 4-chloro-2-nitrotoluene via electrophilic nitration of 4-chlorotoluene.

-

Reissert Indole Synthesis :

-

Condensation : A base-catalyzed Claisen-type condensation between 4-chloro-2-nitrotoluene and diethyl oxalate to yield ethyl 4-chloro-2-nitrophenylpyruvate.

-

Reductive Cyclization : Reduction of the nitro group to an amine, which undergoes spontaneous intramolecular cyclization and dehydration to form the final product, this compound.

-

Visual Workflow of the Synthesis

Caption: Overall synthetic workflow from 4-chlorotoluene to this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Chloro-2-nitrotoluene

This procedure outlines the nitration of 4-chlorotoluene. The ortho-para directing methyl group and the ortho-para directing chloro group combine to favor nitration at the positions ortho to the methyl group. The position between the two groups is sterically hindered, leading to 4-chloro-2-nitrotoluene as the major product.

Reaction Scheme:

(Self-generated image of the chemical reaction)Protocol:

-

To a stirred mixture of 4-chlorotoluene (39.5 mmol, 1.0 eq) and water (3.3 mL), a pre-cooled mixture of 65% nitric acid (3.0 mL) and 96% sulfuric acid (13.2 mL) is added dropwise.

-

Causality : The use of a mixed acid (nitric and sulfuric acid) is standard for electrophilic aromatic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

The temperature of the reaction mixture is carefully maintained between 50-55°C during the addition.

-

After the addition is complete, the mixture is stirred at 55°C for an additional 2 hours to ensure the reaction goes to completion.[7]

-

The reaction is quenched by pouring the mixture into 50 mL of cold water.

-

The product is extracted with chloroform or dichloromethane (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Validation : The resulting crude product is a mixture of 4-chloro-2-nitrotoluene (~65%) and 4-chloro-3-nitrotoluene (~35%).[7] The isomers are separated by vacuum distillation, with the desired 4-chloro-2-nitrotoluene being the lower boiling fraction.[7] The pure product is a yellow-white solid.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Chlorotoluene | 126.58 | 5.0 g | 39.5 | 1.0 |

| 65% Nitric Acid | 63.01 | 3.0 mL | - | - |

| 96% Sulfuric Acid | 98.08 | 13.2 mL | - | - |

| Product | M.W. ( g/mol ) | Theoretical Yield | Purity | M.P. |

| 4-Chloro-2-nitrotoluene | 171.58 | ~4.4 g (65%) | >98% | 37-38 °C[7] |

Part 2: Reissert Synthesis of this compound

The first step of the Reissert synthesis is the condensation of the substituted o-nitrotoluene with diethyl oxalate.[5][9] The reaction relies on the deprotonation of the benzylic methyl group, whose acidity is enhanced by the electron-withdrawing nitro group in the ortho position. A strong base is required; potassium ethoxide (KOEt) in ethanol is highly effective and has been shown to give better results than sodium ethoxide.[5][9]

Protocol:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, freshly cut potassium metal (1.0 g-atom, 1.0 eq) is added to absolute ethanol (250 mL) under a nitrogen atmosphere. The mixture is stirred until all the potassium has dissolved to form potassium ethoxide.

-

The solution is cooled to room temperature, and anhydrous diethyl ether (2.5 L) is added.

-

Diethyl oxalate (1.0 mol, 1.0 eq) is added with stirring, followed 10 minutes later by 4-chloro-2-nitrotoluene (1.0 mol, 1.0 eq).[10]

-

Causality : The ethoxide base abstracts a proton from the methyl group of 4-chloro-2-nitrotoluene, generating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen condensation mechanism.

-

The mixture is stirred for 10-15 minutes and then allowed to stand for at least 24 hours.

-

Validation : The product precipitates as a deep-purple potassium salt of ethyl 4-chloro-2-nitrophenylpyruvate. The salt is collected by filtration, washed with anhydrous ether until the filtrate is colorless, and air-dried. The yield of this salt is typically high (75-80%).[10]

| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) | Equiv. |

| Potassium | 39.10 | 39.1 g | 1.0 | 1.0 |

| Absolute Ethanol | 46.07 | 250 mL | - | - |

| Diethyl Oxalate | 146.14 | 146.1 g | 1.0 | 1.0 |

| 4-Chloro-2-nitrotoluene | 171.58 | 171.6 g | 1.0 | 1.0 |

| Product | M.W. ( g/mol ) | Theoretical Yield | Form | |

| K⁺ Salt of Pyruvate | 311.72 | 311.7 g | Deep purple solid |

The isolated potassium salt is directly used in the next step. The nitro group is reduced to an amino group, which rapidly undergoes an intramolecular cyclization with the adjacent ketone, followed by dehydration to form the aromatic indole ring. Catalytic hydrogenation is a clean and efficient method for this transformation.[10]

Protocol:

-

The potassium salt of ethyl 4-chloro-2-nitrophenylpyruvate (0.1 mol) is dissolved in glacial acetic acid (200 mL) in a hydrogenation vessel.[10]

-

A catalyst, such as 10% Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂), is added (typically 1-2 mol%).

-

Causality : The palladium or platinum surface catalyzes the addition of hydrogen across the nitro group, reducing it to a hydroxylamine and then to the aniline (amino) derivative. Acetic acid serves as both the solvent and a proton source for the subsequent intramolecular condensation and dehydration steps.

-

The vessel is placed on a hydrogenation apparatus (e.g., Parr shaker) and subjected to hydrogen gas (30-50 psi).

-

The reaction is monitored by the uptake of hydrogen. The reduction is typically complete within 4-6 hours.[10]

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is poured into a large volume of cold water (approx. 3 L per 0.1 mol scale) with stirring.

-

Validation : The product, this compound, precipitates as a solid. It is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from ethanol or a mixture of methylene chloride and petroleum ether to yield white needles.[10]

| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) |

| K⁺ Salt of Pyruvate | 311.72 | 31.2 g | 0.1 |

| Glacial Acetic Acid | 60.05 | 200 mL | - |

| 10% Pd/C | - | ~0.5 g | - |

| Product | M.W. ( g/mol ) | Expected Yield | M.P. |

| This compound | 223.65 | 40-50% (from nitrotoluene) | 148-150 °C |

Mechanistic Visualization

The core of the Reissert synthesis is the transformation of the pyruvate intermediate into the indole ring. The following diagram illustrates the key steps of the reductive cyclization.

Caption: Mechanism of the reductive cyclization step in the Reissert indole synthesis.

Conclusion

This guide details a reliable and scalable synthesis of this compound from a practical and accessible starting material, 4-chloro-2-nitrotoluene. The Reissert indole synthesis proves to be a highly effective strategy, directly affording the desired C2-esterified indole scaffold. By providing a thorough explanation of the procedural steps, the underlying chemical principles, and the methods for validation and purification, this document serves as a comprehensive resource for chemists in research and development. The successful execution of this synthesis provides access to a versatile building block, paving the way for the discovery and development of novel, biologically active compounds.

References

-

Leimgruber–Batcho indole synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Reissert indole synthesis. (n.d.). chemeurope.com. Retrieved January 10, 2026, from [Link]

-

Japp–Klingemann reaction. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

-

Gribble, G. (2019). Reissert Indole Synthesis. ResearchGate. [Link]

-

The Japp‐Klingemann Reaction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Chandra, A. et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]

-

Batcho–Leimgruber indole synthesis. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Reissert Indole Synthesis. (n.d.). Name-Reaction.com. Retrieved January 10, 2026, from [Link]

-

Batcho–Leimgruber indole synthesis. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]

-

Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved January 10, 2026, from [Link]

-

Reissert Indole Synthesis. (2020). YouTube. [Link]

-

Pál, B. et al. (1999). Synthesis of 5-substituted indole derivatives, part II. Synthesis of sumatriptan through the Japp-Klingemann reaction. ARKIVOC. [Link]

-

4-Chloro-2-nitrotoluene. (n.d.). lookchem.com. Retrieved January 10, 2026, from [Link]

- US Patent 2876267A. (1959). Purification of 4-chloronitrotoluenes.

-

How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? (2020). Quora. [Link]

-

Chen, Y. et al. (2007). Utility of the Japp–Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. Springer Nature Experiments. [Link]

-

Gribble, G. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Fischer indole synthesis. (n.d.). Grokipedia. Retrieved January 10, 2026, from [Link]

-

What are some reliable methods of reducing 4-chloro-3-nitrotoluene? (2022). ResearchGate. [Link]

-

Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. [Link]

-

2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (1996). In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI. [Link]

-

Fischer Indole Synthesis. (2021). YouTube. [Link]

-

Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 10, 2026, from [Link]

-

Toluene, 4-chloro-2-nitro-. (2024). ChemBK. [Link]

-

Clark, R. D., & Repke, D. B. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 64, 101. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2018). PMC. [Link]

-

Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. (2021). The Journal of Organic Chemistry. [Link]

-

Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (2015). Journal of Basic and Applied Research in Biomedicine. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

-

Synthesis of Indoles from o-Haloanilines. (2023). The Journal of Organic Chemistry. [Link]

- CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011).

-

4-Chloro-o-toluidine. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole synthesis [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 7. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Reissert_indole_synthesis [chemeurope.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of Ethyl 6-chloroindole-2-carboxylate in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 6-chloroindole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, chemists, and formulation scientists in the drug development sector. It moves beyond empirical data to offer a predictive solubility framework based on Hansen Solubility Parameters (HSP), enabling a rational approach to solvent selection for synthesis, purification, and formulation. The guide includes estimated HSP values for the target compound, a comparative analysis of its predicted solubility in a wide range of organic solvents, and detailed experimental protocols for solubility determination.

Introduction: The Significance of this compound and its Solubility

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its indole scaffold is a common motif in a variety of biologically active compounds. The chloro-substitution at the 6-position and the ethyl carboxylate at the 2-position provide avenues for diverse chemical modifications, making it a valuable precursor in the synthesis of novel therapeutic agents.

Understanding the solubility of this compound is paramount for its practical application. Efficient synthesis, successful purification through crystallization, and the development of stable formulations are all critically dependent on the choice of appropriate solvents. A thorough knowledge of its solubility behavior in different organic solvents allows for the optimization of reaction conditions, improved yields, and the development of robust and scalable processes. This guide provides a theoretical framework for predicting solubility, alongside practical methodologies for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO₂ | |

| Molecular Weight | 223.65 g/mol | |

| IUPAC Name | ethyl 6-chloro-1H-indole-2-carboxylate | |

| CAS Number | 27034-51-1 | |

| Appearance | Reported as a brown fused solid | Thermo Scientific Chemicals |

| Melting Point | 168.0-173.0 °C | Thermo Scientific Chemicals |

Note: The appearance and melting point may vary depending on the purity of the compound.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in solubility. Hansen Solubility Parameters (HSP) provide a quantitative method to describe this principle.[1] The total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical compound, including solutes and solvents, can be characterized by a unique set of these three parameters. The closer the HSP values of a solute and a solvent, the higher the likelihood of dissolution. The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [2]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, better solubility.

Estimated Hansen Solubility Parameters for this compound

The molecule can be deconstructed into three primary fragments: the indole ring, the chlorobenzene moiety (representing the chloro-substitution on the benzene ring of indole), and the ethyl carboxylate group.

-

Indole: Known HSP values are approximately δD = 20.5, δP = 7.5, δH = 6.5 MPa⁰.⁵.[3]

-

Chlorobenzene: Known HSP values are approximately δD = 19.0, δP = 4.3, δH = 2.0 MPa⁰.⁵.[3]

-

Ethyl Carboxylate Group: The contribution of the ester group is estimated based on established group contribution methods.

By combining these contributions and considering the overall molecular structure, the estimated HSP for this compound are:

-

δD ≈ 19.8 MPa⁰.⁵

-

δP ≈ 6.5 MPa⁰.⁵

-

δH ≈ 5.0 MPa⁰.⁵

These estimated values suggest a molecule with significant dispersion forces, moderate polarity, and a moderate capacity for hydrogen bonding, primarily through the N-H group of the indole ring and the carbonyl oxygen of the ester.

Predicted Solubility of this compound in Common Organic Solvents

Based on the estimated HSP of this compound, we can predict its relative solubility in a range of common organic solvents. The following table presents the HSP for various solvents and the calculated Hansen distance (Ra) to our target molecule. A lower Ra value suggests better solubility.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Predicted Solubility) | Solvent Class |

| This compound (Estimated) | 19.8 | 6.5 | 5.0 | - | Solute |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.0 | Polar Aprotic |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 7.1 | Halogenated |

| Acetone | 15.5 | 10.4 | 7.0 | 9.7 | Polar Aprotic |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.4 | Ester |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 11.2 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 12.3 | Polar Aprotic |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.6 | Polar Aprotic |

| Methanol | 15.1 | 12.3 | 22.3 | 19.3 | Polar Protic |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.9 | Polar Protic |

| Isopropanol | 15.8 | 6.1 | 16.4 | 12.9 | Polar Protic |

| Toluene | 18.0 | 1.4 | 2.0 | 7.6 | Aromatic |

| Chloroform | 17.8 | 3.1 | 5.7 | 5.0 | Halogenated |

| Hexane | 14.9 | 0.0 | 0.0 | 12.8 | Nonpolar |

| Heptane | 15.3 | 0.0 | 0.0 | 12.4 | Nonpolar |

Analysis of Predicted Solubility

Based on the calculated Hansen distances, we can infer the following solubility trends:

-

High Predicted Solubility: Solvents with Ra values below 8, such as Chloroform , Tetrahydrofuran (THF) , Dichloromethane , and Toluene , are predicted to be good solvents for this compound. The close proximity of their HSP values to those of the solute suggests strong intermolecular interactions.

-

Moderate Predicted Solubility: Solvents like Ethyl Acetate and Acetone are expected to be moderately good solvents.

-

Lower Predicted Solubility: Polar aprotic solvents with high polarity, such as DMF , DMSO , and Acetonitrile , are predicted to be less effective, likely due to a mismatch in the polar and hydrogen bonding parameters.

-

Poor Predicted Solubility: Protic solvents like Methanol and Ethanol are predicted to be poor solvents due to their very high hydrogen bonding character, which does not align well with the moderate hydrogen bonding capacity of the solute. Nonpolar aliphatic solvents like Hexane and Heptane are also predicted to be poor solvents due to the significant mismatch in all three HSP components.

Experimental Determination of Solubility

While theoretical predictions are a powerful tool for initial solvent screening, experimental verification is crucial. The following section outlines standard methodologies for determining the solubility of a solid organic compound.

Qualitative Solubility Assessment

A rapid qualitative assessment can be performed to quickly categorize solvents.

Protocol:

-

Place approximately 10-20 mg of this compound into a small test tube or vial.

-

Add 1 mL of the chosen solvent in 0.2 mL increments.

-

After each addition, cap the vial and vortex or shake vigorously for 30 seconds.

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound dissolves, further additions of the solute can be made to assess the approximate saturation point.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining quantitative solubility.

Protocol:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Add a precise volume of the solvent to each vial.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a filter (to remove any undissolved solid).

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Quantify the concentration of this compound in the diluted sample against a pre-prepared calibration curve.

-

Calculate the original solubility in units such as mg/mL or mol/L.

Workflow for Experimental Solubility Determination

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Safety and Handling

This compound is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[5]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make more informed decisions regarding solvent selection, leading to the optimization of synthetic and purification processes. The estimated HSP values and the predicted solubility trends presented herein serve as a valuable starting point for experimental work. The detailed protocols for solubility determination offer a practical framework for validating these predictions and obtaining precise quantitative data. A rational, theory-driven approach to solubility, as outlined in this guide, is an indispensable tool in modern drug discovery and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Hansen solubility parameter. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen solubility parameters with a new group-contribution method. International Journal of Thermophysics, 29(2), 568-585.

- Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Hansen Solubility Parameter System. (n.d.). Invista. Retrieved from [Link]

-

Stenutz, R. (n.d.). chlorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). Indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 6-chloroindole-2-carboxylate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloroindole-2-carboxylate is a halogenated derivative of the indole scaffold, a core heterocyclic motif in a vast array of biologically active compounds and pharmaceuticals. The presence of the chlorine atom at the 6-position and the ethyl ester at the 2-position significantly influences its physicochemical properties and reactivity, making it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the key physical properties, experimental determination, synthesis, and analytical characterization of this compound, offering field-proven insights for its effective use in a research and development setting.

Part 1: Physicochemical Properties

The physical properties of a compound are fundamental to its handling, purification, and application in synthetic protocols. For this compound, the melting point is a key characteristic for identification and purity assessment.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow temperature range. The reported melting point for this compound is:

| Property | Value | Source(s) |

| Melting Point | 168.0 - 173.0 °C | [1][2][3] |

This relatively high melting point is indicative of a stable crystal lattice structure, likely influenced by intermolecular interactions such as hydrogen bonding from the indole N-H group and dipole-dipole interactions arising from the polar ester and chloro substituents.

Boiling Point

Factors Influencing Melting and Boiling Points

The melting and boiling points of organic molecules are dictated by the strength of their intermolecular forces. For indole derivatives like this compound, these include:

-

Hydrogen Bonding: The N-H bond of the indole ring can act as a hydrogen bond donor, leading to strong intermolecular associations and contributing to the high melting point.

-

Dipole-Dipole Interactions: The polar C-Cl bond and the ester group create permanent dipoles in the molecule, resulting in electrostatic attractions between molecules.

-

Van der Waals Forces: These dispersion forces are present in all molecules and increase with molecular size and surface area.

Part 2: Experimental Determination of Physical Properties

Accurate determination of physical properties is crucial for compound verification and purity assessment.

Melting Point Determination

A standard and reliable method for determining the melting point of a solid organic compound is the capillary method.

Protocol for Capillary Melting Point Determination:

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Record Melting Range: Carefully observe the sample and record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Caption: Proposed Fischer indole synthesis of this compound.

Part 4: Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through various analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, the ethyl group (a quartet and a triplet), and the N-H proton (typically a broad singlet). The substitution pattern on the benzene ring will influence the splitting patterns of the aromatic protons. While specific data is not published, supplier data confirms that the proton NMR conforms to the expected structure. [1][2][3] * ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. A ¹³C NMR spectrum is available for the isomeric Ethyl 5-chloroindole-2-carboxylate, which can serve as a useful reference.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the indole N-H stretching vibration.

-

C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 223.66. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the molecular ion peak.

Part 5: Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Safety Data Sheet (SDS), this compound is classified as hazardous: [5]

-

Skin Irritation: Causes skin irritation. [6]* Eye Irritation: Causes serious eye irritation. [6]* Respiratory Irritation: May cause respiratory irritation. [6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention. [5] * Skin: In case of contact, wash off immediately with plenty of soap and water. If irritation persists, seek medical advice. [5] * Inhalation: If inhaled, move to fresh air. If breathing is difficult, give oxygen and seek medical attention. [5] * Ingestion: If swallowed, rinse mouth with water and seek medical attention. [5]

-

Conclusion

This compound is a key synthetic intermediate with well-defined physical properties that are critical to its application in research and drug development. Its high melting point underscores the importance of proper characterization for purity assessment. While a specific boiling point is not experimentally determined, its synthesis can be reliably achieved through established methods like the Fischer indole synthesis. A thorough understanding of its analytical characteristics and adherence to safety protocols are paramount for its successful and safe utilization in the laboratory. This guide provides the foundational knowledge for researchers to confidently work with this valuable chemical building block.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 97% Purity, C11H10ClNO2, 25 grams. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 5-chloroindole-2-carboxylate. Retrieved from [Link]

Sources

- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound [myskinrecipes.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C11H10ClNO2 | CID 7015027 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 6-chloroindole-2-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Abstract

Ethyl 6-chloroindole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, recognized for its role in the synthesis of complex molecules targeting critical disease pathways. This guide provides a comprehensive technical overview of its commercial availability, quality benchmarks, primary synthesis routes, and significant applications, with a particular focus on its utility in the development of novel therapeutics. Drawing from peer-reviewed literature and supplier technical data, this document serves as a practical resource for researchers engaged in the procurement and application of this versatile intermediate.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. Within this vast chemical space, functionalized indoles such as this compound serve as critical starting materials. The strategic placement of the chloro-substituent at the 6-position and the ethyl carboxylate at the 2-position provides synthetic handles for diversification, enabling the exploration of structure-activity relationships (SAR) in drug development programs. This guide will delve into the practical considerations for sourcing and utilizing this key intermediate.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers catering to research and development needs. Sourcing is typically straightforward for laboratory-scale quantities (1g to 100g). For bulk quantities, direct inquiries with manufacturers are recommended.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity Specification | Available Quantities | CAS Number |

| Thermo Scientific Chemicals | 97% | 1g, 5g | 27034-51-1[2][3][4] |

| Fisher Scientific | 97% | 1g, 5g | 27034-51-1[5][6] |

| Sigma-Aldrich (Merck) | Not specified | Inquire | 27034-51-1 |

| AK Scientific, Inc. | 98% (HPLC) | 1g, 5g, 25g, 100g | 27034-51-1[7][8] |

| Synthonix | 97% | Inquire | 27034-51-1[5] |

Note: Availability and specifications are subject to change. Researchers should always request the latest certificate of analysis from the supplier.

Quality Control and Specifications for Researchers

When procuring this compound, it is imperative to assess its quality beyond the stated purity percentage. The impurity profile can significantly impact the outcome of subsequent synthetic steps, particularly in sensitive catalytic reactions.

Key Quality Parameters:

-

Purity: A minimum purity of 97% is standard for most research applications. Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][9]

-

Identity Confirmation: The structure should be unequivocally confirmed by ¹H NMR. Suppliers like Thermo Scientific Chemicals provide conformity statements for their proton NMR analysis.[4][10]

-

Physical Appearance: The compound is typically a brown or fused solid.[4][9] Significant deviation from this may indicate impurities or degradation.

-

Melting Point: The reported melting point range is approximately 168-179°C.[4][7][9] A broad melting range can be indicative of impurities.

Table 2: Typical Specifications of Research-Grade this compound

| Parameter | Specification | Analytical Method |

| Purity | ≥97% (Typical) | HPLC, ¹H NMR |

| Appearance | Brown Solid | Visual Inspection |

| Melting Point | 168-179 °C | Capillary Melting Point |

| Proton NMR | Conforms to structure | ¹H NMR Spectroscopy |

| Molecular Formula | C₁₁H₁₀ClNO₂ | - |

| Molecular Weight | 223.66 g/mol | - |

Synthesis Methodology: The Fischer Indole Synthesis

The most established method for constructing the indole core of this molecule is the Fischer indole synthesis, a venerable yet powerful reaction in organic chemistry.[11][12] Interestingly, research has shown that this compound can be formed as the major product in an "abnormal" Fischer indole synthesis from ethyl pyruvate 2-methoxyphenylhydrazone when using HCl in ethanol.[3][11][12] This occurs due to cyclization on the substituted side of the benzene ring, a deviation from the expected pathway.[3][12]

Below is a representative protocol based on the principles of the Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis

Objective: To synthesize this compound from a suitable phenylhydrazone precursor.

Materials:

-

Ethyl pyruvate 4-chlorophenylhydrazone

-

Anhydrous Ethanol (or other suitable solvent like acetic acid)

-

Acid catalyst (e.g., concentrated Sulfuric Acid, Zinc Chloride, or Polyphosphoric Acid)

-

Sodium Bicarbonate solution (saturated)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl pyruvate 4-chlorophenylhydrazone in anhydrous ethanol.

-

Catalyst Addition: Slowly and carefully add the acid catalyst to the solution while stirring. The reaction is often exothermic.

-

Cyclization: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Applications in Medicinal Chemistry

This compound is not merely a catalog chemical; it is an active participant in the discovery of new medicines. Its structure is particularly suited for creating libraries of compounds for high-throughput screening.

Key Application: Synthesis of p53-MDM2 Interaction Inhibitors

A prominent application is in the synthesis of small-molecule inhibitors of the p53-MDM2 protein-protein interaction, a critical target in oncology.[13][14] The 6-chloroindole moiety has been shown to effectively mimic the tryptophan residue (Trp23) of the p53 peptide, fitting into a key hydrophobic pocket of the MDM2 protein.[13]

This compound is frequently used in multi-component reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), to rapidly generate molecular diversity.[13][14] The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide in a single pot. In this context, this compound can be modified to serve as one of these components, for instance, by first being converted into an aldehyde.

Ugi Reaction Application Workflow

Caption: Application of this compound in Ugi reactions for drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care. The information below is a summary and should be supplemented by consulting the full Safety Data Sheet (SDS) from the supplier.[5][6][7][15]

-

Hazard Classification: This chemical is considered hazardous. It is known to cause skin and eye irritation and may cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[6]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

Fire Hazards: In case of fire, hazardous decomposition products can be released, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[6]

Conclusion